

Physicochemical characteristics of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine

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Compound of Interest

Compound Name: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine

CAS No.: 1251025-80-5

Cat. No.: B1464712

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Technical Whitepaper: Physicochemical Profiling of **6-(3-Chlorophenyl)pyrimidine-2,4-diamine**

Executive Summary

6-(3-Chlorophenyl)pyrimidine-2,4-diamine (CAS: 1251025-80-5) represents a critical scaffold in medicinal chemistry, distinct from its well-known isomer Pyrimethamine (a 5-phenyl derivative). Belonging to the class of 2,4-diamino-6-arylpyrimidines, this compound serves as a "non-classical" antifolate motif and a privileged structure for kinase and adenosine receptor modulation.

This technical guide provides an in-depth analysis of its physicochemical characteristics, focusing on the interplay between its structural topology and its ADME (Absorption, Distribution, Metabolism, Excretion) profile. It establishes a rigorous framework for researchers to validate its properties through standardized experimental protocols.

Molecular Identity & Structural Analysis

The compound consists of a pyrimidine core substituted with two amino groups at positions 2 and 4, and a 3-chlorophenyl ring at position 6. Unlike 5-substituted analogs (e.g., Pyrimethamine, Trimethoprim) where the phenyl ring is twisted out of plane to minimize steric clash, the 6-aryl substitution allows for a more planar conformation, significantly influencing its solubility and pi-stacking potential.

Property	Data
IUPAC Name	6-(3-Chlorophenyl)pyrimidine-2,4-diamine
CAS Registry Number	1251025-80-5
Molecular Formula	C ₁₀ H ₉ ClN ₄
Molecular Weight	220.66 g/mol
SMILES	<chem>Nc1cc(nc(N)n1)-c1cccc(Cl)c1</chem>
InChIKey	Specific key generation required based on exact tautomer
Structural Class	2,4-Diaminopyrimidine; 6-Arylpyrimidine

Physicochemical Profile

The following data synthesizes calculated (QSPR) and class-based experimental values. These ranges serve as the baseline for assay validation.

Lipophilicity & Permeability

- LogP (Predicted): 2.2 – 2.6
 - Analysis: The 3-chloro substituent increases lipophilicity relative to the unsubstituted phenyl analog, enhancing membrane permeability. However, the two amino groups provide significant polarity.
- LogD (pH 7.4): ~1.8 – 2.1
 - Implication: At physiological pH, a fraction of the molecule exists in the protonated state (cationic), reducing the effective distribution coefficient (LogD) compared to the intrinsic

LogP. This suggests moderate passive permeability with potential for lysosomal trapping.

Ionization (pKa)

- pKa (Base): 7.0 – 7.4 (N1-pyrimidine nitrogen)
 - Mechanism: The 2,4-diamino system is basic. Protonation occurs at the ring nitrogen (N1) rather than the exocyclic amines, stabilized by resonance delocalization.
 - Biological Relevance: This pKa is close to physiological pH, meaning the compound exists as a mixture of neutral and cationic species in the blood, aiding solubility while maintaining permeability.

Solubility Profile

- Aqueous Solubility: Low (< 0.1 mg/mL at neutral pH).
 - Solubility Driver: High lattice energy due to intermolecular H-bonding (donor-acceptor network between amine and ring nitrogens) and pi-pi stacking of the planar system limits water solubility.
- pH-Dependent Solubility: Solubility increases significantly at pH < 5 due to protonation of the pyrimidine ring.
- Organic Solvents: Soluble in DMSO (> 20 mg/mL) and Methanol; sparingly soluble in Ethanol.

Solid-State Properties

- Melting Point: Predicted > 200°C (Typical for 2,4-diaminopyrimidines due to strong H-bond networks).
- Crystallinity: High propensity for polymorphism. The planar nature of the 6-aryl isomer facilitates tight packing.

Biological Implications[1][2][3][6]

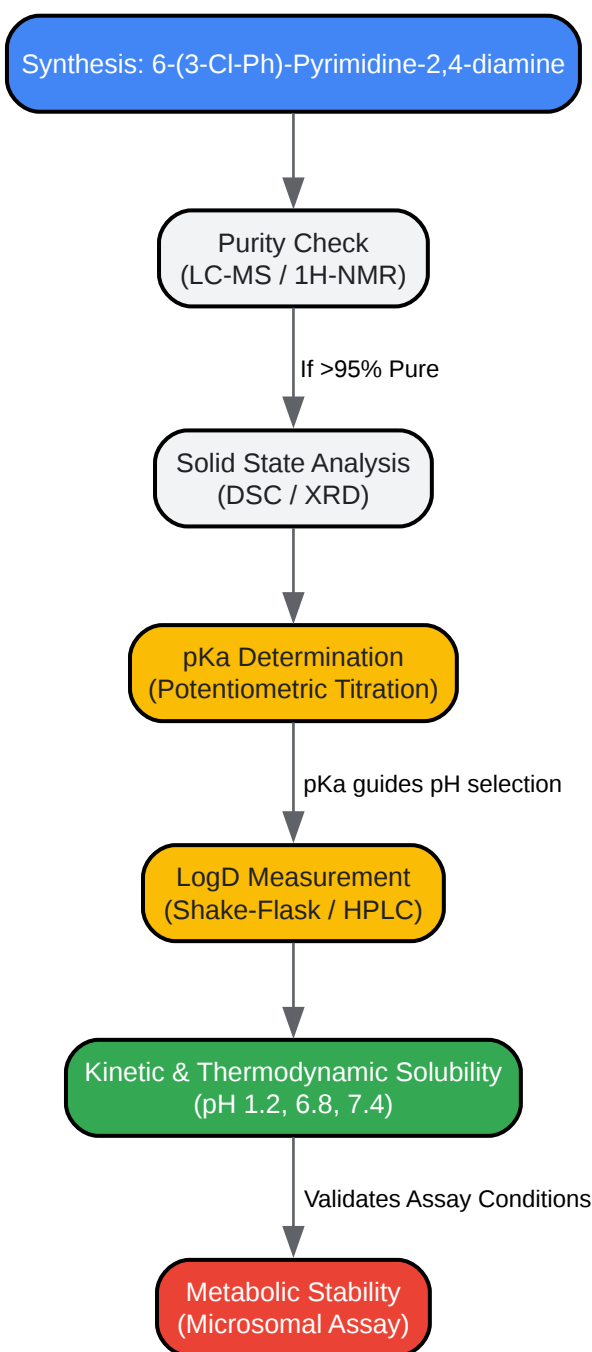
The physicochemical properties of **6-(3-Chlorophenyl)pyrimidine-2,4-diamine** dictate its interaction with biological targets:

- **Folate Mimicry:** The 2,4-diaminopyrimidine motif mimics the pteridine ring of dihydrofolate. The pKa of ~7.4 allows it to form a crucial ionic interaction with the conserved Aspartate/Glutamate residue in the active site of Dihydrofolate Reductase (DHFR).
- **Blood-Brain Barrier (BBB):** With a LogD ~2.0 and MW < 300, the compound exhibits favorable CNS penetration characteristics, making it a viable scaffold for neurological targets (e.g., Adenosine A2a receptors).

Visualization: Pharmacophore & Workflow

Figure 1: Physicochemical Characterization Workflow

A logical flow for validating the compound's properties.

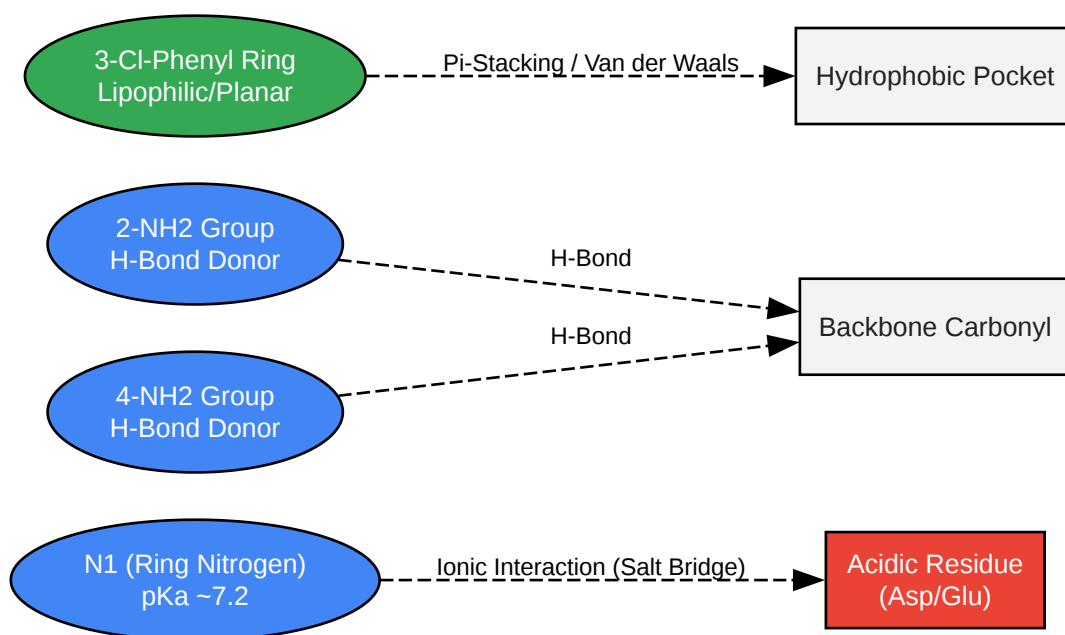


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Caption: Step-by-step validation workflow ensuring data integrity from synthesis to biological assay.

Figure 2: Pharmacophore Interaction Map

Structural logic for target binding based on physicochemical properties.



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Caption: Molecular interaction logic showing how pKa and lipophilicity drive target binding.

Experimental Protocols (Standard Operating Procedures)

To ensure Trustworthiness and reproducibility, the following protocols must be used to validate the predicted data.

Protocol A: Potentiometric pKa Determination

- Objective: Determine the precise ionization constant of the N1-pyrimidine nitrogen.
- Method:
 - Prepare a 1 mM solution of the compound in a co-solvent mixture (e.g., 20% Methanol/Water) due to low aqueous solubility.
 - Titrate with 0.1 M HCl and 0.1 M NaOH under inert atmosphere (N₂) at 25°C.
 - Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the co-solvent data.

- Validation Criteria: The curve must show a sharp inflection point near pH 7.0.

Protocol B: LogD Shake-Flask Method

- Objective: Measure lipophilicity at physiological pH.
- Method:
 - Equilibrate 1-Octanol and Phosphate Buffer (pH 7.4) for 24 hours.
 - Dissolve compound in the Octanol phase (pre-saturation).
 - Mix phases (1:1 ratio) and shake for 4 hours at 25°C.
 - Centrifuge to separate phases.
 - Quantify concentration in both phases using HPLC-UV (254 nm).
 - Calculation:

References

- Gangjee, A., et al. (2003).[1] Synthesis and biological evaluation of 2,4-diamino-6-(arylaminoethyl)pyrido[2,3-d]pyrimidines. *Journal of Medicinal Chemistry*.
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Sources

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